Cas no 64678-69-9 (Dimetridazole-d3)

Dimetridazole-d3 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole,2-methyl-1-(methyl-d3)-5-nitro- (9CI)

- Dimetridazole-d3

- Dimetridazol-d3

- DIMETRIDAZOLE D3

- Dimetridazole D3 (N-methyl D3)

- 2-methyl-5-nitro-1-(trideuteriomethyl)imidazole

- Dimetridazol-d3, analytical standard

- Dimetridazole D3 100 microg/mL in Acetone

- 2-Methyl-1-(methyl-d3)-5-nitro-1H-imidazole

- 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole

- 1,2-Dimethyl-5-nitroimidazole-d3

- Dimetridazole-d3 (1-methyl-d3)

- 1H-Imidazole, 2-methyl-1-(methyl-d3)-5-nitro- (9CI); Dimetridazole-d3; Dimetridazole D3 (N-methyl D3)

- MS-22825

- 1-(?H?)methyl-2-methyl-5-nitro-1H-imidazole

- HY-B1244S

- DTXSID90583594

- Dimetridazol-D3, Vetranal

- CS-0129524

- F90809

- 64678-69-9

- 1ST5526

-

- MDL: MFCD09265282

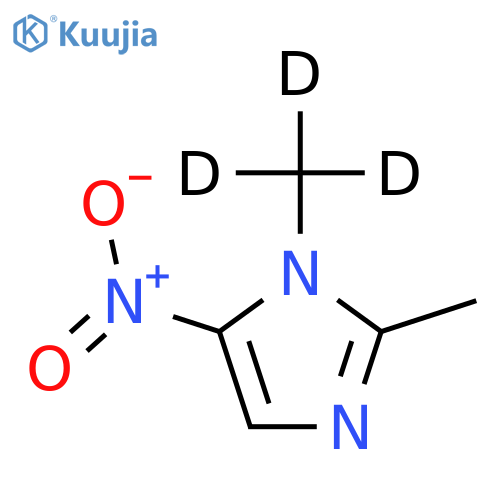

- インチ: 1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3

- InChIKey: IBXPYPUJPLLOIN-BMSJAHLVSA-N

- SMILES: [O-][N+](C1=C([H])N=C(C([H])([H])[H])N1C([2H])([2H])[2H])=O

計算された属性

- Exact Mass: 144.072657g/mol

- Surface Charge: 0

- XLogP3: 0.1

- 水素結合ドナー数: 0

- Hydrogen Bond Acceptor Count: 3

- 回転可能化学結合数: 0

- Exact Mass: 144.072657g/mol

- 単一同位体質量: 144.072657g/mol

- Topological Polar Surface Area: 63.6Ų

- Heavy Atom Count: 10

- 複雑さ: 144

- 同位体原子数: 3

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- Defined Bond Stereocenter Count: 0

- 不確定化学結合立体中心数: 0

- Covalently-Bonded Unit Count: 1

じっけんとくせい

- 密度みつど: 1.39

- Boiling Point: 313.7°C at 760 mmHg

- フラッシュポイント: 143.5°C

- Refractive Index: 1.598

- PSA: 63.64000

- LogP: 1.15990

Dimetridazole-d3 Security Information

-

Symbol:

- Signal Word:Warning

- 危害声明: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS号:NI5075000

-

危険物標識:

- Risk Phrases:R36/37/38

Dimetridazole-d3 Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D479662-50mg |

Dimetridazole-d3 |

64678-69-9 | 50mg |

$ 1607.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-234765-5mg |

Dimetridazol-d3, |

64678-69-9 | 5mg |

¥1181.00 | 2023-09-05 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021737-10mg |

Dimetridazole-d3 |

64678-69-9 | 10mg |

¥1544 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 34196-10MG |

64678-69-9 | 10MG |

¥3012.95 | 2023-01-15 | |||

| 1PlusChem | 1P00EB4F-1mg |

Dimetridazol-D3, Vetranal |

64678-69-9 | 99% | 1mg |

$91.00 | 2024-04-22 | |

| A2B Chem LLC | AG66799-10mg |

Dimetridazol-D3, Vetranal |

64678-69-9 | 97% | 10mg |

$200.00 | 2023-12-30 | |

| Key Organics Ltd | MS-22825-10mg |

Dimetridazole-d3 |

64678-69-9 | >90% | 10mg |

£426.83 | 2025-02-09 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B68014-10mg |

Dimetridazole-d3 |

64678-69-9 | CP:98%;IE:98%atomD | 10mg |

¥750.00 | 2025-02-19 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B61394-1ml |

Dimetridazole-d3 |

64678-69-9 | ,100μg/ml in methanol | 1ml |

¥1430.00 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D43840-10mg |

2-methyl-5-nitro-1-(trideuteriomethyl)imidazole |

64678-69-9 | 10mg |

¥1548.0 | 2023-09-09 |

Dimetridazole-d3 関連文献

-

Binyu Zheng,Ningying Song,Huizhen Wu,Jianying Tong,Nabo Sun Anal. Methods 2022 14 2976

Dimetridazole-d3に関する追加情報

Dimetridazole-d3: A Deuterated Derivative with Enhanced Analytical Applications

Dimetridazole-d3, a deuterated analog of the well-known antifungal agent Dimetridazole, has garnered significant attention in the field of analytical chemistry and pharmaceutical research due to its unique properties. With a CAS number of 64678-69-9, this compound serves as an invaluable tool for method development and quantification in various scientific applications. The introduction of deuterium atoms into the molecular structure not only enhances the compound's stability but also improves its suitability for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The use of deuterated compounds in analytical chemistry is not novel, but the specific application of Dimetridazole-d3 has opened new avenues for researchers studying fungal infections and antifungal drug metabolism. The substitution of hydrogen with deuterium (D) at specific positions in the molecule results in a compound that exhibits minimal interference in mass spectrometric analyses, making it an ideal internal standard for quantifying parent compounds. This property is particularly crucial in complex biological matrices where overlapping peaks can complicate detection and quantification.

In recent years, advancements in mass spectrometry techniques have enabled the detection and analysis of trace amounts of pharmaceutical compounds with unprecedented precision. The incorporation of Dimetridazole-d3 into these methodologies has led to significant improvements in sensitivity and specificity. For instance, studies have demonstrated its effectiveness in monitoring the pharmacokinetics of antifungal agents in animal models, providing researchers with critical data on drug absorption, distribution, metabolism, and excretion (ADME) profiles.

The pharmaceutical industry has also leveraged the benefits of deuterated analogs like Dimetridazole-d3 to develop new drug candidates with improved pharmacological properties. Deuteration can alter metabolic pathways, leading to enhanced bioavailability and reduced off-target effects. This approach has been particularly successful in the development of next-generation antifungal drugs that are more effective against resistant strains of fungi. Research published in leading journals indicates that deuterated versions of existing drugs can exhibit superior efficacy while maintaining safety profiles comparable to their non-deuterated counterparts.

The chemical synthesis of Dimetridazole-d3 presents unique challenges due to the need for precise deuteration at specific positions. Advanced synthetic techniques, such as transition-metal-catalyzed hydrogenation or isotopic exchange reactions, are employed to achieve high isotopic purity. These methods ensure that the final product meets the stringent requirements for analytical applications. Furthermore, the stability of deuterated compounds under various storage conditions is a critical consideration, as degradation can lead to inaccuracies in experimental results.

The role of Dimetridazole-d3 extends beyond analytical chemistry into environmental science and toxicology research. Its use as a tracer molecule allows scientists to study environmental degradation processes and assess the impact of pollutants on microbial ecosystems. For example, researchers have utilized this compound to investigate the metabolic pathways of fungi in soil samples, providing insights into biodegradation mechanisms and potential applications for bioremediation.

In conclusion, Dimetridazole-d3, with its CAS number 64678-69-9, represents a significant advancement in scientific research across multiple disciplines. Its unique properties make it an indispensable tool for method development, drug metabolism studies, and environmental monitoring. As analytical techniques continue to evolve, the demand for high-purity deuterated compounds like this one is expected to grow, further solidifying its importance in both academic and industrial research settings.